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Cat. No.: B1293747 Get Quote

Introduction

4-Isopropoxyaniline is an aromatic organic compound with the chemical formula C₉H₁₃NO.[1]

As an aryloxyaniline derivative, it serves as a valuable intermediate in the synthesis of

pharmaceuticals, dyes, and other functional materials.[1][2] A thorough understanding of its

molecular structure is paramount for its application in research and development. This guide

provides a detailed overview of the spectroscopic data for 4-isopropoxyaniline, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For 4-isopropoxyaniline, both ¹H (proton) and

¹³C NMR spectra are crucial for structural confirmation.

¹H NMR Data
The ¹H NMR spectrum of 4-isopropoxyaniline exhibits characteristic signals for the aromatic

protons, the methine proton of the isopropoxy group, the methyl protons, and the amine

protons. The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-

disubstituted benzene ring.

Table 1: ¹H NMR Spectroscopic Data for 4-Isopropoxyaniline
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.75 Doublet 2H Ar-H (ortho to -O)

~6.65 Doublet 2H Ar-H (ortho to -NH₂)

~4.40 Septet 1H -OCH(CH₃)₂

~3.50 Broad Singlet 2H -NH₂

~1.25 Doublet 6H -OCH(CH₃)₂

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument

frequency. Data sourced from publicly available spectral databases.[3][4][5]

¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: ¹³C NMR Spectroscopic Data for 4-Isopropoxyaniline

Chemical Shift (δ, ppm) Assignment

~150.0 Ar-C (C-O)

~140.0 Ar-C (C-N)

~117.0 Ar-CH (ortho to -N)

~116.0 Ar-CH (ortho to -O)

~70.0 -OCH(CH₃)₂

~22.5 -OCH(CH₃)₂

Note: Chemical shifts are approximate. Data sourced from publicly available spectral

databases.[4][5]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 4-isopropoxyaniline shows

characteristic absorption bands for the N-H bonds of the amine, C-H bonds (aromatic and

aliphatic), the C-O ether linkage, and C=C bonds of the aromatic ring.

Table 3: IR Spectroscopic Data for 4-Isopropoxyaniline

Frequency (cm⁻¹) Intensity
Functional Group
Assignment

3450 - 3300 Strong, Doublet N-H Stretch (primary amine)

3100 - 3000 Medium Aromatic C-H Stretch

2980 - 2850 Medium Aliphatic C-H Stretch

1620 - 1580 Medium-Strong N-H Bend (scissoring)

1510 Strong Aromatic C=C Stretch

1250 - 1200 Strong Aryl-O Stretch (ether)

820 Strong
C-H Bend (para-disubstituted

ring)

Note: Frequencies are approximate. Data sourced from publicly available spectral databases.

[4][6]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules.[7][8] It provides information about the molecular weight and fragmentation

pattern of a compound. The electron ionization (EI) mass spectrum of 4-isopropoxyaniline
would show a molecular ion peak [M]⁺ corresponding to its molecular weight (151.21 g/mol ).[4]

Table 4: Mass Spectrometry Data for 4-Isopropoxyaniline
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m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Possible Fragment

151 High [M]⁺ (Molecular Ion)

109 High [M - C₃H₆]⁺

80 Medium [C₆H₆N]⁺

Note: Fragmentation patterns are predicted based on typical behavior. The most intense peak

(base peak) can vary. Data sourced from publicly available spectral databases.[2][4][9]

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a solid organic

compound like 4-isopropoxyaniline.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 5-20 mg of the 4-isopropoxyaniline
sample for ¹H NMR (20-50 mg for ¹³C NMR).[10]

Dissolution: Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean vial.[10] Ensure the sample is fully dissolved; gentle

vortexing or sonication can be used.[10]

Transfer: Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR

tube to a height of 4-5 cm.[10]

Cleaning and Insertion: Wipe the outside of the NMR tube with a lint-free tissue. Place the

tube into a spinner turbine, adjusting its position with a depth gauge.

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then lock

onto the solvent's deuterium signal, shim the magnetic field to improve homogeneity, and

acquire the spectrum.

IR Spectroscopy (FTIR-ATR) Protocol
Attenuated Total Reflection (ATR) is a common technique for solid samples.[11]
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Background Scan: With the ATR crystal clean, perform a background scan to capture the

spectrum of the ambient environment (e.g., air), which will be subtracted from the sample

spectrum.[11]

Sample Application: Place a small amount of the solid 4-isopropoxyaniline sample directly

onto the ATR crystal surface.

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the

crystal.[11]

Data Acquisition: Initiate the sample scan. The instrument directs an IR beam through the

crystal, where it interacts with the sample at the surface.[11] The resulting spectrum of

absorbance or transmittance versus wavenumber is recorded.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or acetone) and a soft tissue.

Mass Spectrometry (GC-MS with EI) Protocol
Sample Preparation: Prepare a dilute solution of 4-isopropoxyaniline in a volatile organic

solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.[12]

Ionization: In the electron impact (EI) source, the sample molecules are bombarded with

high-energy electrons. This knocks an electron off the molecule to form a positively charged

molecular ion ([M]⁺).[13][14]

Fragmentation: Excess energy from the electron impact causes the molecular ion to break

apart into smaller, charged fragments.[13][14]

Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[14]

Detection: A detector measures the abundance of ions at each m/z value, generating the

mass spectrum.[14]

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
isopropoxyaniline.
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Workflow for the spectroscopic analysis of 4-isopropoxyaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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